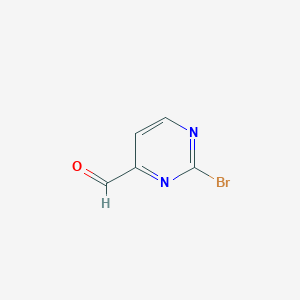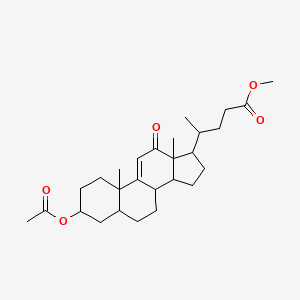
2'-beta-C-Methyl-4-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-beta-C-Methyl-4-thiouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-beta-C-Methyl-4-thiouridine involves several steps. Starting from uridine, the compound undergoes acetylation of the hydroxyl groups, transformation of the 4-oxo group into the 4-thio group using Lawesson’s reagent, followed by deacetylation with ammonia in methanol to obtain the free nucleoside .
Industrial Production Methods
Industrial production methods for 2’-beta-C-Methyl-4-thiouridine are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2’-beta-C-Methyl-4-thiouridine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The nucleoside can undergo substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups at the thiol position .
Scientific Research Applications
2’-beta-C-Methyl-4-thiouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside metabolism and RNA labeling.
Medicine: Investigated for its potential anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 2’-beta-C-Methyl-4-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase and the induction of DNA damage, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Thiouridine: Another thiolated nucleoside used in RNA labeling and studies of RNA dynamics.
2’-C-Methyladenosine: A nucleoside analogue with antiviral properties.
2’-Fluoro-2’-deoxyuridine: A fluorinated nucleoside used in cancer treatment.
Uniqueness
2’-beta-C-Methyl-4-thiouridine is unique due to its specific structure, which combines a methyl group at the 2’ position and a thiol group at the 4 position. This combination imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C10H14N2O5S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-10(16)7(14)5(4-13)17-8(10)12-3-2-6(18)11-9(12)15/h2-3,5,7-8,13-14,16H,4H2,1H3,(H,11,15,18) |
InChI Key |
SVAZIKYJXKOFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=S)NC2=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)


![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)







